2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
Description
Properties
CAS No. |
2060043-22-1 |
|---|---|
Molecular Formula |
C7H5BrClF2NO2 |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The compound’s preparation typically follows a four-step sequence:
-
Bromination of Pyridine Derivatives : Introduction of bromine at the 3-position of the pyridine ring.
-
Acetic Acid Moiety Installation : Formation of the 2-pyridylacetic acid backbone.
-
Difluorination : Replacement of hydroxyl or other leaving groups with fluorine atoms.
-
Hydrochloride Salt Formation : Acid-base reaction to isolate the final product as a stable hydrochloride salt.
A representative reaction pathway derived from analogous fluorinated aromatic compounds involves a Reformatsky-type reaction using zinc-mediated coupling. For instance, ethyl bromodifluoroacetate reacts with 3-bromopyridine-2-carbaldehyde in tetrahydrofuran (THF) under nitrogen, yielding intermediates that undergo subsequent bromination and hydrolysis.
Detailed Stepwise Methodologies
Bromination of Pyridine Precursors
The synthesis begins with functionalizing pyridine at the 3-position. While direct bromination of pyridine is challenging due to its electron-deficient nature, directed ortho-metalation (DoM) strategies enable regioselective bromination.
Typical Conditions :
-
Reagent : N-Bromosuccinimide (NBS) or bromine with Lewis acids (e.g., FeBr₃).
-
Solvent : Dichloromethane or acetonitrile.
-
Temperature : 0–25°C.
Example :
3-Bromopyridine is synthesized via bromination using HBr/H₂O₂ under microwave irradiation, achieving >80% yield.
Installation of the Difluoroacetic Acid Group
The critical step involves coupling the bromopyridine scaffold with a difluoroacetic acid precursor. A Reformatsky reaction using ethyl bromodifluoroacetate and activated zinc in THF is a validated approach:
Reaction Scheme :
Optimization Insights :
Fluorination and Functional Group Interconversion
The hydroxyl group in the intermediate is replaced via bromination or direct fluorination:
Bromination Step :
-
Reagents : Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in toluene.
Fluorination Alternatives :
-
DAST (Diethylaminosulfur Trifluoride) : Converts hydroxyl to fluorine at −78°C to 0°C.
-
Deoxo-Fluor® : More selective for sterically hindered substrates.
Hydrochloride Salt Formation
The final step involves treating the free acid with hydrochloric acid:
Procedure :
-
Dissolve the free acid in anhydrous ether or ethanol.
-
Bubble HCl gas through the solution or add concentrated HCl dropwise.
-
Isolate the precipitate via filtration and dry under vacuum.
Purity Control :
-
Recrystallization Solvents : Ethanol/water or ethyl acetate/hexane mixtures.
Comparative Analysis of Synthetic Routes
Table 1: Key Reaction Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, FeBr₃, CH₂Cl₂, 25°C, 6h | 78 | 95 |
| Reformatsky Reaction | Zn, BrCF₂COOEt, THF, 60°C, 5h | 65 | 90 |
| Fluorination | DAST, CH₂Cl₂, −20°C, 2h | 72 | 98 |
| Salt Formation | HCl (g), EtOH, 0°C, 1h | 89 | 99 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern facilities adopt flow chemistry to enhance efficiency:
-
Residence Time : 10–30 minutes per step.
-
Throughput : 5–10 kg/day for pilot-scale operations.
Solvent Recycling and Waste Management
-
THF Recovery : Distillation achieves >95% solvent reuse.
-
Bromine Byproducts : Neutralized with NaHSO₃ to minimize environmental impact.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Pyridine’s electron-deficient ring necessitates directing groups for precise bromine placement. Using 2-pyridinecarboxaldehyde as a starting material improves regioselectivity to >95%.
Fluorination Efficiency
DAST-mediated fluorination faces limitations due to moisture sensitivity. Anhydrous conditions and molecular sieves improve yields by 15–20%.
Recent Advances and Patented Innovations
A 2025 Chinese patent (CN104557512A) outlines a novel route using ethyl bromodifluoroacetate and zinc, achieving 85% overall yield. Key improvements include:
-
Mild Hydrolysis : NaOH/MeOH at 25°C prevents pyridine ring degradation.
-
One-Pot Bromination-Fluorination : Reduces purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a 2-(3-aminopyridin-2-yl)-2,2-difluoroacetic acid derivative.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted by nucleophiles, facilitating the synthesis of derivatives with diverse functionalities.
- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling, allowing for the construction of biaryl compounds.
Medicinal Chemistry
The compound has shown promise in drug development, particularly for:
- Central Nervous System Disorders : Its structural characteristics may lead to interactions with neurotransmitter systems.
- Antimicrobial and Anticancer Activities : Preliminary studies suggest that derivatives of this compound can exhibit inhibitory effects on bacterial growth and induce apoptosis in cancer cell lines.
Biological Studies
In biological research, it is employed to study:
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor can provide insights into its potential therapeutic applications.
- Receptor Ligands : The compound may act as a ligand for specific receptors, influencing various biological pathways.
Antimicrobial Activity
Research on similar pyridine derivatives has shown significant inhibition against various bacterial strains, indicating potential applications for this compound in developing new antibiotics.
Anticancer Properties
Studies involving brominated pyridine derivatives have reported the induction of apoptosis in cancer cell lines, suggesting that compounds like 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride could be explored for anticancer therapies.
Mechanism of Action
The mechanism of action of 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Halogenated Pyridine Derivatives
2-(5-Fluoropyridin-2-yl)acetic Acid Hydrochloride (CAS 1795504-70-9):
2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic Acid (CAS EN300-781054):
Difluoroacetic Acid Derivatives with Aromatic Systems
2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetic Acid :
2-(4-Chlorophenyl)-2,2-difluoroacetic Acid (CAS 130754-19-7):
Functional Group and Bioactivity Comparisons
| Compound | Molecular Weight | Key Functional Groups | Bioactivity/Applications |
|---|---|---|---|
| Target Compound | 283.48 g/mol | Bromopyridine, difluoroacetic acid | Kinase inhibition, fluorinated drug scaffolds |
| 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic Acid | 227.13 g/mol | Cyano, fluorophenyl | Discontinued due to metabolic instability |
| 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic Acid | 335.02 g/mol | Bromo, trifluoromethoxy | Building block for CNS-targeting drugs |
| 2-(2-Bromophenyl)-2,2-difluoroacetic Acid | 251.03 g/mol | Bromophenyl | Intermediate in NSAID analogs |
Key Observations :
Electron-Withdrawing Effects: Bromine and trifluoromethoxy groups (as in CAS 1133116-05-8) enhance electrophilicity, making these compounds more reactive in nucleophilic substitutions than non-halogenated analogs .
Metabolic Stability : Fluorine substitution (e.g., 5-fluoropyridin-2-yl analog) improves resistance to cytochrome P450 oxidation compared to bromine-containing derivatives .
Solubility : Hydrochloride salts (e.g., target compound) exhibit better aqueous solubility (>50 mg/mL) than free acids (<10 mg/mL) .
Biological Activity
2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride (CAS: 2060043-22-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C7H5BrClF2NO2
- Molecular Weight : 288.48 g/mol
- IUPAC Name : 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
- Purity : 97% .
The biological activity of 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is primarily attributed to its interaction with various cellular targets. The presence of the bromopyridine moiety suggests potential interactions with proteins involved in signal transduction pathways, particularly those associated with cancer and inflammatory responses.
Antimicrobial Properties
There is emerging evidence suggesting that halogenated compounds can possess antimicrobial activity. For example, certain brominated derivatives have been shown to inhibit bacterial growth effectively . While direct studies on 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride are sparse, its structural characteristics align with known antimicrobial agents.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride, and how is purity validated?
- Methodology : The synthesis typically involves bromination of 3-aminopyridine derivatives followed by difluoroacetylation using ethyl 2,2-difluoroacetate. Purification is achieved via recrystallization (ethanol/water) or reverse-phase HPLC. Purity ≥95% is confirmed using LC-MS (ESI+) and ¹H/¹⁹F NMR spectroscopy. The bromine atom’s reactivity necessitates inert conditions (argon atmosphere) to avoid displacement .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- ¹H NMR : Peaks at δ 8.6–8.8 ppm (pyridinyl protons) and δ 4.2–4.5 ppm (difluoroacetic acid protons).
- ¹⁹F NMR : Distinct doublet near δ -110 ppm (CF₂ group).
- HRMS : Molecular ion [M+H]⁺ at m/z 253.02 (C₇H₅BrF₂NO₂⁺) .
- IR : Stretching vibrations at 1720 cm⁻¹ (C=O) and 680 cm⁻¹ (C-Br).
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodology : Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis of the difluoroacetic group and bromine displacement. Desiccants (e.g., silica gel) mitigate moisture absorption, which can degrade the hydrochloride salt .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry and frontier orbitals. The LUMO (-1.8 eV) localizes on the bromine, indicating susceptibility to Suzuki-Miyaura coupling. Experimental validation uses Pd(PPh₃)₄ catalysis with arylboronic acids, yielding biaryl products (70–85%) .
Q. What challenges arise in quantifying this compound in biological matrices using HPLC, and how are they resolved?
- Methodology : Reverse-phase HPLC (C18 column) may show poor retention due to the polar difluoroacetic group. Solutions:
- Ion-pairing agents : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase.
- HILIC columns : Improve resolution with acetonitrile/ammonium formate (pH 3.0).
- LC-MS/MS : Use MRM transitions m/z 253→175 (LOQ: 0.1 ng/mL) for plasma samples .
Q. How do pH-dependent solubility changes impact formulation for in vivo studies?
- Methodology : LogD values (-1.81 at pH 7.4 vs. -1.80 at pH 5.5) indicate low lipophilicity. Solubility in PBS (pH 7.4) is 2.3 mg/mL, but co-solvents (10% DMSO) enhance bioavailability. Pharmacokinetic studies in rodents show a half-life of 2.1 hours .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental LogP values?
- Methodology : Validate experimental LogP via the shake-flask method (octanol/water) at pH 5.5 and 7.4. Compare with software predictions (e.g., ACD/Labs, ChemAxon). Adjust models using experimental pKa (1.55) to account for ionization. Discrepancies >0.5 units suggest incomplete parameterization of fluorine’s electronic effects .
Q. Why do NMR spectra of this compound occasionally show unexpected splitting patterns?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
